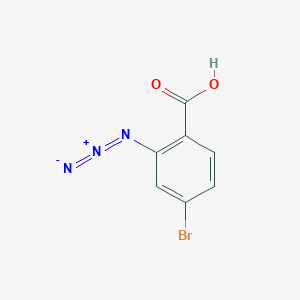

2-Azido-4-bromobenzoic acid

Beschreibung

2-Azido-4-bromobenzoic acid is a benzoic acid derivative functionalized with an azido (-N₃) group at the 2-position and a bromine (-Br) substituent at the 4-position. This compound combines the reactivity of aromatic azides (e.g., participation in click chemistry via Huisgen cycloaddition) with the electron-withdrawing and steric effects of bromine.

Eigenschaften

Molekularformel |

C7H4BrN3O2 |

|---|---|

Molekulargewicht |

242.03 g/mol |

IUPAC-Name |

2-azido-4-bromobenzoic acid |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-1-2-5(7(12)13)6(3-4)10-11-9/h1-3H,(H,12,13) |

InChI-Schlüssel |

RHECLVMRFJRWKQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)N=[N+]=[N-])C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromobenzoic acid typically involves the introduction of the azido group to a pre-existing 4-bromobenzoic acid structure. One common method is the diazotization of 4-bromoaniline followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azido group .

Industrial Production Methods: Industrial production methods for 2-Azido-4-bromobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, thereby improving yield and safety.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The azido group in 2-Azido-4-bromobenzoic acid can undergo nucleophilic substitution reactions, particularly with primary and secondary alkyl halides.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Oxidation Reactions: The bromine atom can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

Oxidation: Oxone (potassium peroxymonosulfate) in acetonitrile.

Major Products:

Substitution: Formation of alkyl azides.

Reduction: Formation of primary amines.

Oxidation: Formation of brominated oxidation products.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Azido-4-bromobenzoic acid is used as a precursor in the synthesis of various organic compounds, particularly in the formation of C-N bonds through nucleophilic substitution reactions .

Biology and Medicine: Azido compounds, including 2-Azido-4-bromobenzoic acid, are utilized in bioconjugation techniques for labeling and tracking biomolecules. They are also explored for their potential in drug development due to their ability to form stable linkages with biological targets .

Industry: In the industrial sector, 2-Azido-4-bromobenzoic acid is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties .

Wirkmechanismus

The mechanism of action of 2-Azido-4-bromobenzoic acid primarily involves its reactivity as an azido compound. The azido group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This reactivity is leveraged in various applications, including bioconjugation and material science .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-azido-4-bromobenzoic acid with structurally or functionally related compounds, leveraging data from the provided evidence and inferred trends:

Key Comparisons :

Reactivity: The azide group in 2-azido-4-bromobenzoic acid enables click chemistry applications, unlike 4-bromobenzoic acid, which is primarily a halogenated aromatic acid used in Suzuki couplings .

Stability :

- Aromatic azides like 2-azido-4-bromobenzoic acid are thermally sensitive compared to 4-bromobenzoic acid , which is stable under standard storage conditions (TRGS 510 class 13) .

Crystallographic Behavior :

- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid forms intermolecular hydrogen bonds (O–H···O and N–H···O) in its crystal structure, a feature likely shared by 2-azido-4-bromobenzoic acid due to the carboxylic acid group .

Azides, however, typically demand stricter precautions due to explosion risks.

Research Findings and Limitations

- Gaps in Data : Direct experimental data (e.g., NMR, XRD) for 2-azido-4-bromobenzoic acid are absent in the referenced materials. Comparisons rely on analogies to 4-bromobenzoic acid and azide chemistry .

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 2-Azido-4-bromobenzoic acid in laboratory settings?

- Methodological Answer :

- Thermal Stability : Avoid exposure to heat, sparks, or friction due to the azido group’s potential explosivity. Conduct reactions at controlled temperatures (<50°C) and use inert atmospheres (e.g., nitrogen) for sensitive protocols .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance) and safety goggles compliant with EN 166 standards. Use lab coats and closed-toe shoes to minimize skin contact .

- Spill Management : Clean spills immediately using non-combustible absorbents (e.g., vermiculite) and avoid water to prevent unintended reactions .

Q. How can researchers synthesize 2-Azido-4-bromobenzoic acid from 4-bromobenzoic acid precursors?

- Methodological Answer :

- Diazo Transfer Reaction : React 4-bromo-2-aminobenzoic acid with sodium nitrite (NaNO₂) in acidic conditions (HCl, 0–5°C) to form the diazonium intermediate. Substitute the amino group with sodium azide (NaN₃) under controlled pH (6–7) to yield the azido derivative .

- Purification : Isolate the product via vacuum filtration and recrystallize using ethanol/water (1:3 v/v) to achieve >95% purity. Monitor reaction progress with TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. What analytical techniques are recommended for characterizing 2-Azido-4-bromobenzoic acid?

- Methodological Answer :

- Spectroscopy : Use FT-IR to confirm the azido peak (≈2100 cm⁻¹) and benzoic acid carbonyl (≈1680 cm⁻¹). Validate structure via ¹H/¹³C NMR (DMSO-d₆ solvent): expect aromatic protons at δ 7.2–8.1 ppm and a carboxylic acid proton at δ 12–13 ppm .

- Mass Spectrometry : Employ HRMS (ESI+) to confirm molecular ion [M+H]⁺ (theoretical m/z: 256.97 for C₇H₄BrN₃O₂) .

Advanced Research Questions

Q. How does the azido group influence the reactivity of 2-Azido-4-bromobenzoic acid in Cu(I)-catalyzed click chemistry?

- Methodological Answer :

- Reaction Optimization : Use Cu(I) catalysts (e.g., CuBr with TBTA ligand) in DMF/H₂O (4:1) at 25°C to achieve azide-alkyne cycloaddition. Monitor reaction kinetics via in situ IR to track azido group consumption .

- Side Reactions : Mitigate copper-induced debromination by adding stabilizing ligands (e.g., tris(benzyltriazolylmethyl)amine) and maintaining pH >7 .

Q. What strategies resolve contradictions in reported melting points for 2-Azido-4-bromobenzoic acid derivatives?

- Methodological Answer :

- Recrystallization Solvent Screening : Test solvents (e.g., acetonitrile, ethyl acetate) to identify polymorphic forms. For example, acetonitrile yields a higher-melting polymorph (mp 192–194°C) compared to ethyl acetate (mp 185–188°C) .

- DSC Analysis : Perform differential scanning calorimetry to detect phase transitions and validate thermal stability .

Q. How can computational modeling predict the regioselectivity of nucleophilic substitution in 2-Azido-4-bromobenzoic acid?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate charge distribution. The bromine atom at position 4 exhibits higher electrophilicity (Mulliken charge: +0.32), favoring SNAr reactions over the azido group .

- Kinetic Studies : Compare activation energies for substitution at Br vs. N₃ positions using Eyring plots derived from variable-temperature NMR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.